2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate is an organic compound characterized by its unique structural features and potential applications in various scientific fields. Its molecular formula is , indicating the presence of selenium within its structure. This compound belongs to the class of selenocyanates, which are known for their diverse biological activities and utility in synthetic organic chemistry.
The synthesis of 2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate can be achieved through various methods, typically involving the reaction of isoindoline derivatives with selenocyanates.
The molecular structure of 2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate can be elucidated using various spectroscopic methods.
CC(=O)C(C1=CC=CC=C1C(=O)N2C(=O)C=C(C=C2)C1=O)C(=N)S
XKJQXGZVZVQHPL-UHFFFAOYSA-N
The compound features a dioxoisoindole moiety attached to an ethyl group and a selenocyanate functional group, contributing to its unique chemical properties.
2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate can participate in various chemical reactions due to the presence of reactive functional groups.
The mechanism of action for 2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate is primarily associated with its biological activities.
Understanding the physical and chemical properties of 2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate is crucial for its application in research and industry.
The applications of 2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate span across several scientific disciplines.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: